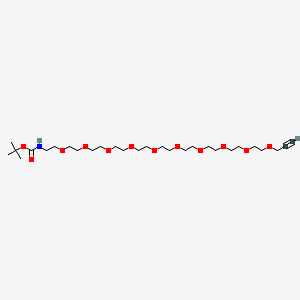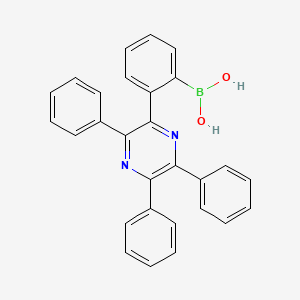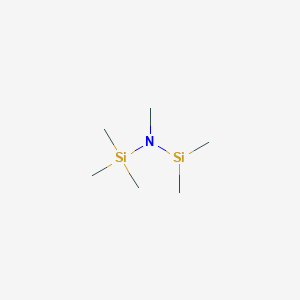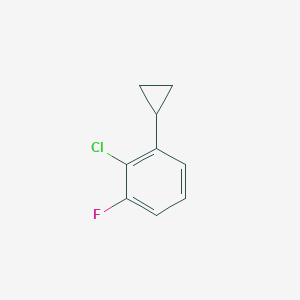
t-Boc-N-Amido-PEG10-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG10-propargyl typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is functionalized with a propargyl group.
Amidation: The PEGylated propargyl compound is reacted with an amine to form an amide bond.
Boc Protection: The amine group is protected with a Boc group to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition to form stable triazole linkages.
Deprotection: The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry to facilitate the formation of triazole linkages.
Mild Acids: Used for deprotecting the Boc group.
Major Products Formed:
Scientific Research Applications
Chemistry:
Click Chemistry: Widely used in the synthesis of complex molecules and polymers.
PEGylation: Enhances the solubility and stability of compounds.
Biology:
Bioconjugation: Used to link biomolecules for various biological studies.
Drug Delivery: Enhances the delivery and efficacy of therapeutic agents.
Medicine:
Diagnostics: Used in the development of diagnostic tools and imaging agents.
Therapeutics: Enhances the pharmacokinetics and bioavailability of drugs.
Industry:
Mechanism of Action
Mechanism:
Click Chemistry: The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages.
Deprotection: The Boc group is removed under mild acidic conditions to yield the free amine.
Molecular Targets and Pathways:
Comparison with Similar Compounds
t-Boc-N-Amido-PEG4-Amide-Tri-(propargyl-PEG10-ethoxymethyl)-methane: A branched crosslinker with three terminal propargyl groups and a Boc-protected amide group.
t-Boc-N-amido-PEG11-amine: A PEG linker with an amino group and Boc-protected amino group.
Uniqueness:
Properties
Molecular Formula |
C28H53NO12 |
|---|---|
Molecular Weight |
595.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H53NO12/c1-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-29-27(30)41-28(2,3)4/h1H,6-26H2,2-4H3,(H,29,30) |
InChI Key |
IDHZNCWRNAXWBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)

![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)


![1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706280.png)



![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B13706295.png)
